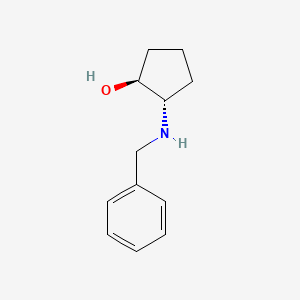

(1S,2S)-2-(benzylamino)cyclopentanol

Descripción general

Descripción

(1S,2S)-2-(benzylamino)cyclopentanol is a chiral compound with significant importance in organic chemistry. It features a cyclopentane ring substituted with a benzylamino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(benzylamino)cyclopentanol typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone.

Reductive Amination: Cyclopentanone undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and optimized reaction conditions ensures the selective formation of the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-2-(benzylamino)cyclopentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

Substitution: Various nucleophiles (e.g., halides, alkoxides), polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Formation of (1S,2S)-2-(benzylamino)cyclopentanone.

Reduction: Formation of (1S,2S)-2-(benzylamino)cyclopentylamine.

Substitution: Formation of substituted cyclopentanol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Building Block: Used extensively in asymmetric synthesis to produce enantiomerically pure compounds. Its chiral nature allows it to act as a chiral auxiliary or ligand in various reactions, enhancing the selectivity and yield of desired products.

- Synthetic Intermediate: Serves as a precursor for synthesizing more complex organic molecules with potential biological activities.

Biology

- Ligand in Enzyme Studies: Functions as a ligand in the study of enzyme-substrate interactions and protein-ligand binding. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites, influencing their activity.

- Neuropharmacological Research: Investigated for its neuroprotective effects and potential applications in treating neurological disorders such as Alzheimer's disease.

Medicine

- Pharmaceutical Intermediate: Explored for its potential in drug development targeting various diseases, particularly those affecting the nervous system. Its ability to modulate neurotransmitter systems makes it a candidate for further research.

- Breathing Control Disorders: Some studies suggest its utility in developing treatments for breathing control diseases .

Case Studies

-

Neuropharmacological Research:

- Studies have shown that (1S,2S)-2-(benzylamino)cyclopentanol exhibits neuroprotective properties in models of neurodegeneration, indicating promise for future drug development aimed at conditions like Alzheimer's disease.

-

Enzyme Interaction Studies:

- The compound has been evaluated for its interaction with various enzymes involved in metabolic pathways, demonstrating its role as a significant ligand in enzyme inhibition studies.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2R)-2-(benzylamino)cyclopentanol | Similar to (1S,2S) | Varies slightly in enzyme interaction |

| (1S,2S)-2-(methylamino)cyclopentanol | Methyl instead of benzyl | Reduced binding affinity |

| (1S,2S)-2-(benzylamino)cyclohexanol | Cyclohexane ring | Different reactivity profile |

Mecanismo De Acción

The mechanism of action of (1S,2S)-2-(benzylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2R)-2-(benzylamino)cyclopentanol

- (1S,2S)-2-(methylamino)cyclopentanol

- (1S,2S)-2-(benzylamino)cyclohexanol

Uniqueness

(1S,2S)-2-(benzylamino)cyclopentanol is unique due to its specific chiral configuration and the presence of both benzylamino and hydroxyl groups. This combination imparts distinct reactivity and binding properties, making it valuable in asymmetric synthesis and as a chiral ligand in various applications.

Actividad Biológica

(1S,2S)-2-(benzylamino)cyclopentanol is a chiral compound recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a cyclopentane ring substituted with a benzylamino group and a hydroxyl group, contributing to its unique pharmacological properties. This article provides an overview of its biological activity, synthesis, mechanisms of action, and potential applications based on various research findings.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 191.27 g/mol

- CAS Number: 68327-02-6

Synthesis Overview:

The synthesis of this compound typically involves:

- Starting Material: Cyclopentanone.

- Reductive Amination: Reaction with benzylamine using sodium cyanoborohydride as a reducing agent.

- Hydroxylation: Introduction of the hydroxyl group using reagents like osmium tetroxide or hydrogen peroxide .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites, while the hydroxyl group can stabilize binding through additional hydrogen bonds .

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

- Neurological Disorders: Investigated as an intermediate in the synthesis of drugs targeting neurological conditions due to its ability to modulate neurotransmitter systems.

- Enzyme Inhibition: Serves as a ligand in studies examining enzyme-substrate interactions, particularly with proteases and other enzymes involved in metabolic pathways .

Case Studies

- Enzyme Interaction Studies:

- Neuropharmacological Research:

- The compound has been evaluated for its neuroprotective effects in models of neurodegeneration, indicating promise for future drug development aimed at conditions like Alzheimer's disease.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2R)-2-(benzylamino)cyclopentanol | Similar to (1S,2S) | Varies slightly in enzyme interaction |

| (1S,2S)-2-(methylamino)cyclopentanol | Methyl instead of benzyl | Reduced binding affinity |

| (1S,2S)-2-(benzylamino)cyclohexanol | Cyclohexane ring | Different reactivity profile |

Propiedades

IUPAC Name |

(1S,2S)-2-(benzylamino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVMDAESGIXLU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470145 | |

| Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-02-6 | |

| Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.